molecular formula C21H32N6O3 B11491588 N-cyclohexyl-2-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide

N-cyclohexyl-2-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide

Cat. No.: B11491588
M. Wt: 416.5 g/mol
InChI Key: MTCQSFRVPOYTAX-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide: is a complex organic compound with a unique structure that includes cyclohexyl and purine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide typically involves multiple steps. One common approach is to start with the cyclohexylamine and react it with a suitable purine derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyclohexyl and purine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-cyclohexyl-2-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction and metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-aminoethanesulfonic acid: A buffering agent used in biochemical studies.

    N-cyclohexyl-2-(cyclohexylamino)acetamide: A related compound with similar structural features.

Uniqueness

N-cyclohexyl-2-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide is unique due to its combination of cyclohexyl and purine moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H32N6O3

Molecular Weight

416.5 g/mol

IUPAC Name

N-cyclohexyl-2-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide

InChI

InChI=1S/C21H32N6O3/c1-25-18-17(19(29)26(2)21(25)30)27(13-16(28)22-14-9-5-3-6-10-14)20(24-18)23-15-11-7-4-8-12-15/h14-15H,3-13H2,1-2H3,(H,22,28)(H,23,24)

InChI Key

MTCQSFRVPOYTAX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3CCCCC3)CC(=O)NC4CCCCC4

Origin of Product

United States

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